4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

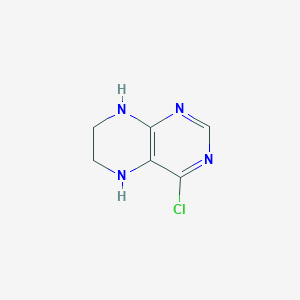

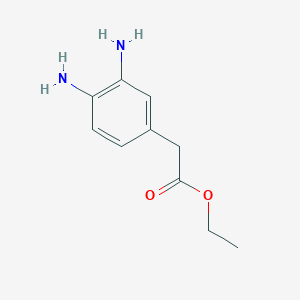

“4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . It is a white crystalline solid that is soluble in water and various organic solvents . Its structure consists of a piperidine ring substituted with a 4-methoxybenzyl group at the 1-position and a hydrochloride salt at the 4-position nitrogen.

Molecular Structure Analysis

The molecular formula of this compound is C13H22Cl2N2O . The structure includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with a 4-methoxybenzyl group at the 1-position and a hydrochloride salt at the 4-position nitrogen.Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in water and various organic solvents . The molecular weight is 293.23 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of novel triazole derivatives, including the use of 4-methoxybenzaldehyde for Schiff base formation, leading to Mannich base derivatives with observed antimicrobial activities against test microorganisms. This research illustrates the compound's utility in developing new antimicrobial agents (H. Bektaş et al., 2007).

Organic Chemistry and Nucleophilic Substitution

In a study on nucleophilic substitution reactions, Bernasconi and Bhattacharya (2003) explored the kinetics of reactions involving carbene complexes with amines, including piperidine. Their findings contribute to understanding the substituent effects on these reactions, providing a basis for further research in organic synthesis (Claude F. Bernasconi and S. Bhattacharya, 2003).

Synthesis of Natural Products

Csatayová et al. (2010) reported on the diastereoselective synthesis of (-)-pinidinone, a naturally occurring piperidine alkaloid, highlighting a method that could potentially utilize 4-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride as a starting material or intermediate in the synthesis of complex natural products (K. Csatayová et al., 2010).

Pharmacological Properties

Tacke et al. (2003) investigated the synthesis and pharmacological properties of sila-analogues of σ ligands, including compounds derived from 4-(4-Methoxybenzyl)piperidin-4-amine. Their work contributes to the development of new drugs with potential CNS receptor affinity, demonstrating the compound's relevance in medicinal chemistry (R. Tacke et al., 2003).

Oxidative Removal Studies

Research by Yamaura et al. (1985) on the oxidative removal of the N-(4-methoxybenzyl) group from piperazinediones with cerium(IV) diammonium nitrate highlights a specific chemical reaction where this compound might be applicable, especially in synthetic chemistry for the modification or deprotection of functional groups (M. Yamaura et al., 1985).

Safety and Hazards

According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It should be stored in a sealed container at room temperature .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-12-4-2-11(3-5-12)10-13(14)6-8-15-9-7-13;;/h2-5,15H,6-10,14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXNBGRHKLHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CCNCC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2544840.png)

![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)

![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)

![(Z)-ethyl 1-butyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2544848.png)

![4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2544849.png)

![3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride](/img/structure/B2544854.png)

![6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2544856.png)